molecular formula C11H14N2O B12599738 N-[3-(Cyclopropylamino)phenyl]acetamide CAS No. 884343-73-1

N-[3-(Cyclopropylamino)phenyl]acetamide

Cat. No.: B12599738
CAS No.: 884343-73-1
M. Wt: 190.24 g/mol
InChI Key: IPTZRVQFSJMVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Cyclopropylamino)phenyl]acetamide is a chemical compound for research and development. It belongs to the class of organic compounds known as N-arylacetamides, which feature an acetamide group conjugated to a phenyl ring . This core structure is found in compounds with a range of pharmacological activities and is a valuable scaffold in medicinal chemistry . For instance, structurally similar N-phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents, showing activity in models like the maximal electroshock (MES) test . Other analogs with different amine substitutions on the phenyl ring are used in various chemical applications . The mechanism of action for research compounds in this class can vary significantly with the specific substitution pattern on the core structure. Some related compounds are designed to interact with neurological targets . Researchers value this chemotype for exploring structure-activity relationships (SAR) in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

884343-73-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-[3-(cyclopropylamino)phenyl]acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-10-3-2-4-11(7-10)13-9-5-6-9/h2-4,7,9,13H,5-6H2,1H3,(H,12,14)

InChI Key

IPTZRVQFSJMVAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2CC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Cyclopropylamino Phenyl Acetamide

Diverse Synthetic Routes to N-[3-(Cyclopropylamino)phenyl]acetamide

The synthesis of this compound can be achieved through several strategic approaches, primarily categorized as convergent and linear syntheses. Furthermore, the development of novel catalytic methods has significantly enhanced the efficiency and applicability of these routes.

Convergent Synthesis Approaches

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the final steps. For this compound, a primary convergent strategy involves the coupling of a pre-formed cyclopropylamine (B47189) precursor with an appropriately substituted phenylacetamide derivative.

A prominent method for this convergence is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In a typical procedure, 3-bromo- (B131339) or 3-iodoacetanilide can be coupled with cyclopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. youtube.com

Similarly, the Chan-Lam coupling reaction offers another powerful convergent route. englelab.comwikipedia.orgorganic-chemistry.org This copper-catalyzed method couples an aryl boronic acid with an amine. Therefore, 3-acetamidophenylboronic acid can be reacted with cyclopropylamine in the presence of a copper catalyst, often with a ligand such as pyridine, and an oxidant, typically air. wikipedia.orgnih.gov

Table 1: Comparison of Convergent Synthesis Approaches

MethodKey ReactantsCatalyst SystemTypical Conditions
Buchwald-Hartwig Amination 3-Haloacetanilide, CyclopropylaminePalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, DPPF) wikipedia.orgyoutube.comBase (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Elevated temperature wikipedia.org
Chan-Lam Coupling 3-Acetamidophenylboronic acid, CyclopropylamineCopper catalyst (e.g., Cu(OAc)₂) wikipedia.orgorganic-chemistry.orgBase (e.g., Pyridine), Oxidant (e.g., Air), Room temperature or elevated temperature wikipedia.orgnih.gov

Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a single starting material to build the target molecule step-by-step. A plausible linear synthesis of this compound could commence from a simpler aniline (B41778) derivative.

One such pathway begins with the acetylation of 3-nitroaniline (B104315) to form N-(3-nitrophenyl)acetamide. This is a standard procedure often carried out using acetic anhydride (B1165640). The subsequent step involves the reduction of the nitro group to an amino group, yielding 3-aminoacetanilide. Various reducing agents can be employed for this transformation, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

The final step is the introduction of the cyclopropyl (B3062369) group onto the newly formed amino group. This can be achieved through several methods, including reductive amination with cyclopropanecarboxaldehyde, followed by reduction of the resulting imine. Alternatively, direct alkylation with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl sulfonate ester can be performed, although this may be complicated by potential N,N-dialkylation.

Novel Catalytic Methods in this compound Synthesis

Recent advancements in catalysis have provided more efficient and milder methods for the N-cyclopropylation of anilines. These novel catalytic systems are directly applicable to the synthesis of this compound.

One notable development is the use of copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid. This method, a variation of the Chan-Lam coupling, can be performed under relatively mild conditions and demonstrates good functional group tolerance. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions of tricyclopropylbismuth (B1255716) with aryl halides have been reported as a viable method for introducing a cyclopropyl group onto an aromatic ring. rsc.org This approach could be adapted for the synthesis of the target molecule from 3-haloacetanilide.

Functional Group Interconversions on the this compound Core

The this compound scaffold possesses two key functional groups—the acetamide (B32628) moiety and the cyclopropylamino substituent—that can be further modified to generate a diverse range of derivatives.

Acetamide Moiety Modifications

The acetamide group offers several avenues for chemical transformation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-(cyclopropylamino)aniline. tandfonline.comresearchgate.net Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, would produce the corresponding ammonium (B1175870) salt. tandfonline.com Basic hydrolysis, using a strong base such as sodium hydroxide, would liberate the free amine. tandfonline.comlibretexts.org

Reduction: The amide can be reduced to the corresponding N-ethyl-N'-(cyclopropyl)-1,3-benzenediamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). tandfonline.com

N-Alkylation/N-Acylation: The nitrogen of the acetamide group can potentially undergo further alkylation or acylation, though this is generally challenging due to the decreased nucleophilicity of the amide nitrogen. More forcing conditions, such as the use of a strong base to deprotonate the amide, might be required.

Cyclopropylamino Substituent Derivatization

The secondary amine of the cyclopropylamino group is a key site for further functionalization.

N-Alkylation/N-Acylation: The secondary amine is readily susceptible to alkylation and acylation reactions. For instance, it can be reacted with alkyl halides or acyl chlorides in the presence of a base to introduce a variety of substituents on the nitrogen atom. researchgate.net

Oxidation: The cyclopropylamino group is susceptible to oxidation. Under certain oxidative conditions, the cyclopropyl ring can undergo ring-opening reactions. organic-chemistry.org For example, single-electron transfer (SET) oxidation can lead to the formation of a nitrogen radical cation, which can then undergo rearrangement and fragmentation. organic-chemistry.org The phenylamino (B1219803) moiety can also be susceptible to oxidation, potentially leading to the formation of quinone-like structures under strong oxidizing conditions. mdpi.com

Electrophilic Aromatic Substitution: The cyclopropylamino and acetamido groups are both ortho-, para-directing and activating groups. Therefore, the aromatic ring of this compound is activated towards electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the amino group (positions 2, 4, and 6) would be the most likely sites of substitution. The directing effects of both groups would need to be considered to predict the major product.

Table 2: Summary of Functional Group Interconversions

Functional GroupTransformationReagents and ConditionsProduct Type
Acetamide HydrolysisH⁺/H₂O or OH⁻/H₂O, heat tandfonline.comresearchgate.net3-(Cyclopropylamino)aniline
ReductionLiAlH₄, then H₂O workup tandfonline.comN-Ethyl-N'-(cyclopropyl)-1,3-benzenediamine
Cyclopropylamino N-AlkylationAlkyl halide, baseN-Alkyl-N-cyclopropyl derivative
N-AcylationAcyl chloride, baseN-Acyl-N-cyclopropyl derivative
OxidationOxidizing agents (e.g., photosensitizers) organic-chemistry.orgRing-opened and/or fragmented products
Aromatic Ring Electrophilic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄, Br₂)Substituted aromatic ring

Phenyl Ring Functionalization

The phenyl ring of this compound possesses two substituents: an acetamido group (-NHCOCH₃) and a cyclopropylamino group (-NH-c-C₃H₅). The nature and position of these groups dictate the regioselectivity of further chemical transformations on the aromatic ring, primarily through electrophilic aromatic substitution.

The acetamido group is a moderately activating, ortho-, para-directing group. stackexchange.combrainly.comorganicchemistrytutor.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. stackexchange.combrainly.com However, this effect is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group. brainly.com The cyclopropylamino group is also an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair.

Given that the two existing substituents are in a meta-relationship to each other, their directing effects reinforce each other. The positions ortho and para to the cyclopropylamino group (positions 2, 4, and 6) and the positions ortho and para to the acetamido group (positions 2, 4, and 6) are activated. Therefore, electrophilic substitution is strongly directed to positions 2, 4, and 6 of the phenyl ring. Steric hindrance may influence the relative reactivity of these positions, with the less hindered positions being favored. For instance, electrophilic aromatic fluorination of N-arylacetamides has shown a general preference for substitution ortho to the acetamido group. researchgate.net

Beyond classical electrophilic substitution, modern synthetic methods offer alternative strategies for phenyl ring functionalization:

Directed Ortho-Lithiation: The acetamido group can act as a directed metalation group (DMG). scite.aiuwindsor.canih.govharvard.edu Treatment with a strong organolithium base, such as n-butyllithium, can lead to the selective deprotonation of one of the ortho positions (position 2 or 4). scite.airesearchgate.net The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. The pivalamido group (-NHCO-t-Bu), a bulkier analogue of the acetamido group, has been shown to be a superior ortho-director compared to a methoxy (B1213986) group. scite.ai

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. springernature.comyoutube.comacs.org Rhodium(I) catalysis, in combination with Lewis base catalysis, has been successfully used for the arylation of C(sp²)–H bonds using primary amides as arylating reagents via C-N bond activation. acs.org Similarly, ruthenium-catalyzed C-H amidation has been achieved using cyclic amides as directing groups, showing excellent selectivity. rsc.org These methodologies could potentially be adapted for the selective functionalization of the phenyl ring in this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The production of this compound can be made more sustainable by considering solvent choice, atom economy, and the nature of the reagents used.

Solvent-Free Reaction Methodologies

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. nsf.gov Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. semanticscholar.org

Several solvent-free methods are applicable to amide synthesis:

Mechanochemical Synthesis: This technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent. It has been successfully applied to the continuous flow synthesis of amides and peptides, achieving high yields in short reaction times at room temperature. digitellinc.com A mechanochemical Buchwald-Hartwig amination has also been developed for primary amines. nih.gov

Thermal Condensation: Direct heating of a mixture of a carboxylic acid and an amine (or a source of ammonia (B1221849) like urea) can form an amide bond, often with the aid of a catalyst. semanticscholar.orgbohrium.com A simple and efficient solvent-free procedure for amide synthesis involves triturating the reactants with boric acid as a catalyst, followed by direct heating. semanticscholar.orgresearchgate.net

Silane-Mediated Coupling: Methoxysilanes have been used as coupling agents for the solvent-free formation of amides from carboxylic acids and amines, proceeding in good to excellent yields without the need for an inert atmosphere. nih.gov

These solvent-free approaches present viable and environmentally benign alternatives to traditional solvent-based methods for the synthesis of this compound.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy are a cornerstone of green chemistry as they generate minimal waste.

The synthesis of this compound is typically achieved through the acylation of 3-(cyclopropylamino)aniline with an acetylating agent. The atom economy of this process is highly dependent on the chosen reagent and method.

Reactants Product Byproduct(s) Theoretical Atom Economy
3-(Cyclopropylamino)aniline + Acetic AnhydrideThis compoundAcetic Acid65.2%
3-(Cyclopropylamino)aniline + Acetyl ChlorideThis compoundHydrochloric Acid83.9%
3-(Cyclopropylamino)aniline + Acetic AcidThis compoundWater91.4%

This table presents a simplified calculation and does not account for catalysts or workup reagents.

As shown in the table, direct condensation of the amine with acetic acid offers the highest theoretical atom economy, producing only water as a byproduct. However, this reaction often requires high temperatures or catalysts. researchgate.netacs.org The use of acetyl chloride provides good atom economy, but generates corrosive HCl. Acetic anhydride is a common laboratory reagent for this transformation, but it has a lower atom economy.

Traditional amide synthesis often employs coupling reagents like carbodiimides (e.g., DCC) or phosphonium (B103445) salts (e.g., BOP), which facilitate the reaction but suffer from poor atom economy due to the generation of high molecular weight byproducts (e.g., ureas, phosphonamides). researchgate.netrsc.org Developing catalytic methods for direct amidation is a key goal to improve the atom economy of this important transformation. nih.govrsc.org

Sustainable Reagent Utilization

The sustainability of a synthetic process is also determined by the nature of the reagents and catalysts employed. This includes replacing hazardous substances with safer alternatives and using catalytic rather than stoichiometric reagents.

Greener Solvents: Traditional amide coupling reactions often use undesirable solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). bohrium.comresearchgate.netrsc.org Research has identified several greener alternatives that can be used for amide synthesis, including:

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for DCM and DMF in many coupling reactions. nsf.govresearchgate.net

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation. researchgate.net

Dimethyl carbonate (DMC): A non-toxic, biodegradable solvent that can replace hazardous materials. bohrium.com

Water: Although challenging, performing amide bond formation in water is a highly desirable green approach. nsf.gov

Sustainable Coupling Reagents: To circumvent the poor atom economy and waste generation associated with classical coupling reagents, several more sustainable alternatives have been developed:

Catalytic Systems: Boric acid and various boronic acids can catalytically promote the direct amidation of carboxylic acids and amines. researchgate.netacs.org Zirconocene and iron-based catalysts have also been developed for this purpose. researchgate.netrsc.org

Silane-Based Reagents: Diphenylsilane has been used as a coupling reagent, producing only hydrogen and a siloxane as byproducts, which minimizes waste. rsc.org

Recyclable Reagents: Reagents like 2,2'-dipyridyldithiocarbonate (DPDTC) can be used to form amides, and the resulting byproduct, 2-mercaptopyridine, can be recycled to regenerate the coupling agent. acs.orgresearchgate.net

Enzymatic and Electrochemical Methods: Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable method for amide bond formation under mild conditions. nih.gov Electrosynthesis provides another green alternative, often avoiding the need for external oxidants or mediators and improving atom economy. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be performed in a more environmentally responsible and efficient manner.

Structure Activity Relationship Sar Studies of N 3 Cyclopropylamino Phenyl Acetamide Derivatives

Systematic Modification of the Acetamide (B32628) Group and its Impact on Biological Activity Profiles

The acetamide group (CH₃CONH-) is a classic hydrogen bond donor and acceptor, frequently involved in anchoring a ligand to its biological target. Systematic modifications of this group in related N-phenylacetamide scaffolds have demonstrated significant impacts on biological activity.

Research into various classes of biologically active molecules containing the acetamide moiety reveals that both the acetyl group and the amide linker are critical for activity, yet amenable to optimization. For instance, in studies of acetamide-sulfonamide hybrids, the nature of the group attached to the acetamide's carbonyl was found to be a determinant of urease inhibition activity. It was noted that acetamides linked to phenyl-alkyl groups showed better activity than those linked to fluoro-substituted biphenyl (B1667301) groups semanticscholar.org.

Modifications can include altering the alkyl portion (e.g., replacing the methyl with larger alkyl or cycloalkyl groups), or complete isosteric replacement of the amide bond. In studies on pyrazolopyrimidine ligands for the translocator protein (TSPO), N,N-disubstitution on the terminal acetamide provided a strategy to introduce diverse chemical groups without losing affinity for the target protein wustl.edu. This suggests that for N-[3-(Cyclopropylamino)phenyl]acetamide, substitution on the acetamide nitrogen could be a viable strategy to modulate properties like solubility or to probe for additional binding interactions.

Furthermore, replacing the entire acetamide group with other functionalities, such as sulfonamides or reversed amides, can drastically alter the electronic and hydrogen-bonding profile of the molecule, leading to changes in target selectivity and potency semanticscholar.orgtandfonline.com. The table below illustrates how modifications to the acetamide portion of a related phenylacetamide scaffold can influence anticancer activity against various cell lines.

CompoundR Group (Modification of Acetamide)Target/AssayActivity (IC₅₀ in µM)Reference
Analog 1-NHCOCH₃ (Reference Acetamide)Anticancer (A549 Lung Cancer Cell Line)>10 researchgate.net
Analog 2-NHCO(4-fluorophenyl)Anticancer (A549 Lung Cancer Cell Line)8.5 researchgate.net
Analog 3-NHCO(4-chlorophenyl)Anticancer (A549 Lung Cancer Cell Line)5.2 researchgate.net
Analog 4-NHSO₂(4-methylphenyl)Anticancer (A549 Lung Cancer Cell Line)3.1 tandfonline.com

This table is representative and compiled from data on analogous N-phenylamide systems to illustrate SAR principles.

Elucidation of the Role of the Cyclopropylamino Moiety in Ligand-Target Interactions

The cyclopropylamino group is a key structural feature that can significantly influence the biological profile of a molecule through several mechanisms, including metabolic stability, conformational rigidity, and direct target engagement. The cyclopropyl (B3062369) ring is a bioisostere of larger or more flexible alkyl groups and can orient the amino group in a specific vector for optimal interaction with a target protein.

In certain enzyme inhibitor classes, the cyclopropylamine (B47189) moiety is not merely a passive structural element but an active participant in the mechanism of inhibition. For example, in the context of lysine-specific demethylase 1 (KDM1A) inhibitors, the cyclopropane (B1198618) core is responsible for a covalent interaction within the catalytic domain of the enzyme nih.gov. This type of mechanism-based inhibition often leads to high potency and prolonged duration of action.

The nitrogen atom of the cyclopropylamino group typically acts as a hydrogen bond donor or as a basic center, forming salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. The hydrophobic cyclopropyl ring itself can engage in favorable van der Waals or hydrophobic interactions with nonpolar regions of the protein researchgate.net. The constrained nature of the cyclopropyl ring, compared to a linear propyl or isopropyl group, reduces the entropic penalty upon binding, which can contribute favorably to the free energy of binding nih.gov.

Studies comparing cyclopropylamino-substituted compounds with analogs bearing other N-alkyl or N-aryl groups often highlight the unique contribution of the cyclopropyl group to potency and selectivity.

Positional Effects of Substituents on the Phenyl Ring on Biological Efficacy

Substitution on the central phenyl ring is a cornerstone of SAR exploration for tuning the electronic properties, lipophilicity, and steric profile of a ligand. The position of these substituents (ortho, meta, or para to the acetamide or cyclopropylamino groups) is critical in determining their effect on biological efficacy.

Research on various N-phenylacetamide and related scaffolds has consistently shown that the nature and position of substituents dictate the resulting biological activity.

Electron-Withdrawing vs. Electron-Donating Groups: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing an electron-withdrawing nitro group on the N-phenyl ring showed greater cytotoxic effects than those with an electron-donating methoxy (B1213986) group nih.gov. Similarly, studies on mGluR5 modulators showed that electronegative substituents in the para-position of a benzamide (B126) moiety increased potency nih.gov.

Halogen Substituents: Halogens are frequently used substituents due to their ability to modulate lipophilicity and engage in specific interactions like halogen bonding or Cl-π interactions nih.govresearchgate.net. In one study on KDM1A inhibitors, decorating the phenyl ring with small functional groups, particularly halogens at the meta position, led to a significant improvement in inhibitory activity nih.gov. The introduction of a fluorine atom at the ortho position of a phenyl ring also increased both binding and functional activity in a series of mGluR5 modulators nih.gov.

Positional Isomerism: The location of the substituent is crucial. In a study of N-phenylacetamide derivatives with antibacterial activity, it was found that placing F, Cl, Br, or CF₃ at the 4-position (para) of the benzene (B151609) ring enhanced activity, whereas substitution at the 3-position (meta) was detrimental mdpi.com.

The following interactive table provides representative data on how different substituents on the phenyl ring of an analogous scaffold affect anticancer potency.

CompoundSubstituent (Position relative to Amide)Target/AssayActivity (IC₅₀ in µM)Reference
Analog 5H (Unsubstituted)Anticancer (MCF-7 Breast Cancer)>100 nih.gov
Analog 64-NO₂ (para-Nitro)Anticancer (MCF-7 Breast Cancer)100 nih.gov
Analog 73-NO₂ (meta-Nitro)Anticancer (MCF-7 Breast Cancer)>100 nih.gov
Analog 82-NO₂ (ortho-Nitro)Anticancer (MCF-7 Breast Cancer)>100 nih.gov
Analog 94-Cl (para-Chloro)Anticancer (HeLa Cervical Cancer)2.11 researchgate.net
Analog 102,4-diCl (di-Chloro)Anticancer (HeLa Cervical Cancer)1.81 researchgate.net

This table is representative and compiled from data on analogous N-phenylamide systems to illustrate SAR principles.

Conformational Analysis and its Correlation with Observed Biological Responses

The three-dimensional shape (conformation) of a molecule is paramount to its ability to bind to a target. For a flexible molecule like this compound, several low-energy conformations may exist in solution. However, only one of these may be the "bioactive conformation" that fits optimally into the target's binding site.

Conformational analysis of related acetamide derivatives has shown that intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations researchgate.net. In the case of this compound, an intramolecular hydrogen bond could potentially form between the acetamide C=O and the N-H of the cyclopropylamino group, or vice-versa. Such an interaction would restrict the rotation around the phenyl-N and phenyl-C bonds, pre-organizing the molecule for binding and reducing the entropic cost of target recognition nih.gov.

Quantum chemical calculations and experimental methods like NMR spectroscopy can be used to determine the preferred conformations of such molecules researchgate.net. The correlation of these conformational preferences with biological activity can reveal critical insights. For instance, if a particularly potent analog is found to favor a specific conformation that less active analogs cannot easily adopt, it strongly suggests that this is the bioactive conformation. The existence of stable atropisomers (conformational isomers arising from restricted rotation) has been observed in related systems, and these distinct isomers can exhibit different biological activities researchgate.net.

Stereochemical Considerations in this compound Analogs

While the parent compound this compound is achiral, the introduction of substituents can create one or more stereocenters, leading to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic fates.

For derivatives of this compound, chirality could be introduced in several ways:

Substitution on the Cyclopropyl Ring: Adding a substituent to the cyclopropyl ring would create multiple stereocenters.

Substitution on the Acetamide's Alkyl Group: Replacing the methyl group with a chiral side chain, for instance, a sec-butyl group.

Atropisomerism: As mentioned previously, sufficiently bulky substituents at the ortho positions of the phenyl ring could restrict bond rotation, leading to stable, separable atropisomers which are a form of chirality.

Studies on other chiral compounds, including those with cyclopropylamine motifs, have confirmed the importance of stereochemistry. For example, the biological activity of chlorinated lipids was shown to be highly dependent on the stereochemistry at specific carbon centers, with one diastereomer showing a desired effect on membrane permeability while another was simply more toxic rsc.org. Therefore, should any analog of this compound be developed into a therapeutic candidate, the synthesis and biological evaluation of individual stereoisomers would be a critical step in optimization.

Molecular Mechanisms of Action for N 3 Cyclopropylamino Phenyl Acetamide and Its Analogs

Identification and Validation of Molecular Targets Modulated by N-[3-(Cyclopropylamino)phenyl]acetamide

The interaction of small molecules with specific biological targets is the foundational step in eliciting a pharmacological response. For this compound and its analogs, these targets are likely to include enzymes and receptors, and may also involve the modulation of protein-protein interactions.

Enzyme Inhibition/Activation Studies

Derivatives of acetamide (B32628) have been investigated for their potential to inhibit various enzymes. For instance, a series of 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenoxy)-N-(aryl)acetamides demonstrated inhibitory activity against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The inhibitory potential was found to be dependent on the specific substitutions on the N-aryl ring. researchgate.net One of the compounds, with a dimethyl phenyl ring, showed notable potency against both AChE and BChE. researchgate.net

In a different context, N-hydroxy-substituted 2-aryl acetamide analogs have been identified as a novel class of HIV-1 integrase inhibitors through in silico screening and subsequent in vitro validation. nih.gov Docking studies of these analogs revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site, specifically with residues such as Asn155, Lys156, and Lys159, which were deemed crucial for their anti-HIV-1 activity. nih.gov

Table 1: Enzyme Inhibition by Acetamide Analogs

Compound/Analog ClassTarget EnzymeKey FindingsReference
2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenoxy)-N-(aryl)acetamidesα-glucosidase, AChE, BChEShowed effective inhibitory potential. Compound with a dimethyl phenyl ring was particularly potent against AChE and BChE. researchgate.net
N-hydroxy-substituted 2-aryl acetamide analogsHIV-1 IntegraseIdentified as novel inhibitors with interactions at the catalytic active site. nih.gov

Receptor Binding and Signaling Pathway Modulation

The presence of a cyclopropylamine (B47189) moiety in this compound suggests a potential for interaction with various receptors. For example, studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have shown selectivity for the dopamine (B1211576) D₃ receptor (D₃R). mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that steric, electrostatic, and hydrophobic fields played significant roles in the binding of these ligands to D₃R. mdpi.com

Furthermore, cyclopropylamine derivatives have been investigated in the context of opioid receptors. Cyclopropylfentanyl, which contains a cyclopropyl (B3062369) group, exhibits a high affinity for the µ-opioid receptor (MOR), comparable to that of fentanyl. nih.gov In contrast, valerylfentanyl, a related compound with a longer alkyl chain, shows significantly weaker MOR affinity. nih.gov Functional assays revealed that cyclopropylfentanyl acts as a full agonist at the MOR, similar to fentanyl. nih.gov

Table 2: Receptor Binding Affinity of Cyclopropylamine and Phenylacetamide Analogs

CompoundReceptorBinding Affinity (Ki)Reference
Cyclopropylfentanylµ-opioid receptor (MOR)2.11 nM nih.gov
Fentanylµ-opioid receptor (MOR)2.76 nM nih.gov
Valerylfentanylµ-opioid receptor (MOR)53 nM nih.gov

Protein-Protein Interaction Disruption/Stabilization

The acetamide structure is a fundamental component of proteins, forming the peptide bond. The potential for acetamide derivatives to influence protein-protein interactions is an area of active research. In a study on the acetamidase operon in Mycobacterium smegmatis, a positive regulatory protein named AmiC was found to interact directly with a negative regulator, AmiA. nih.gov This interaction prevents AmiA from binding to the promoter region of the operon, thereby up-regulating acetamidase expression. nih.gov This exemplifies how a protein containing an amide-like structure can modulate gene expression through specific protein-protein interactions. While this is in a prokaryotic system, it highlights a potential mechanism for acetamide-containing compounds.

Downstream Cellular and Biochemical Pathway Perturbations

Analysis of Cellular Signaling Cascades

Research into phenylacetamide derivatives has revealed significant effects on cellular signaling, particularly in the context of cancer. A study on phenylacetamide resveratrol (B1683913) derivatives demonstrated that these compounds can induce cell cycle arrest at the G1 phase in breast cancer cell lines. unibas.itnih.gov This was accompanied by modifications in the expression of cell cycle regulatory proteins, ultimately leading to apoptotic cell death. unibas.itnih.gov

Another study focusing on synthetic phenylacetamide derivatives found that they could trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, as well as increasing the activity of caspase 3. tbzmed.ac.irtbzmed.ac.ir These findings suggest that phenylacetamide-based compounds can modulate key signaling pathways involved in programmed cell death. tbzmed.ac.irtbzmed.ac.ir

Investigation of Gene Expression and Proteomic Changes

The modulation of cellular signaling pathways by acetamide analogs is often reflected in altered gene expression profiles. For example, treatment of pancreatic adenocarcinoma cells with the histone deacetylase inhibitor trichostatin A, which contains a hydroxamic acid group structurally related to the amide in acetamide, led to widespread changes in gene expression. nih.gov Notably, there was an increased ratio in the expression of pro-apoptotic genes (like BIM) to anti-apoptotic genes (like Bcl-XL and Bcl-W), which is thought to be a key determinant in the induction of apoptosis. nih.gov

Proteomic analyses have also been employed to understand the broader impact of acetamide-related compounds on cellular function. In a study of alveolar type II cells, RAS activation, which can be influenced by upstream signaling events potentially modulated by small molecules, induced an epithelial-mesenchymal transition (EMT) signature as revealed by quantitative proteomics. frontiersin.org While not a direct study of an acetamide analog, it illustrates how proteomic approaches can uncover significant pathway alterations. A more direct, though still general, proteomic analysis of cells treated with various small molecule analogs, including those with amide functionalities, has shown that such compounds can lead to changes in the abundance of a wide range of proteins involved in diverse cellular processes. researchgate.net

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research on the chemical compound This compound that would allow for the creation of a detailed article focusing on its molecular mechanisms of action, metabolic pathways, or in vitro cellular studies as requested.

The outlined topics for the article, including metabolic pathway reconfiguration, cell-based assays for target engagement, phenotypic screening, and organelle-specific localization, require specific and in-depth experimental data that has not been published for this particular compound. Searches for this compound and its potential analogs did not yield any relevant studies detailing its synthesis, biological activity, or mechanism of action.

General methodologies such as phenotypic screening and target deconvolution are established techniques in drug discovery to identify the biological targets of novel compounds. However, without any studies applying these methods to this compound, no specific information can be provided.

Consequently, it is not possible to generate the requested scientific article with a professional and authoritative tone, as the foundational research findings and data are absent from the public domain.

Computational and Theoretical Investigations of N 3 Cyclopropylamino Phenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. mdpi.comnumberanalytics.com These methods solve approximations of the Schrödinger equation to provide insights into molecular properties. youtube.com For N-[3-(cyclopropylamino)phenyl]acetamide, DFT calculations would be performed to optimize its three-dimensional geometry and to compute a range of electronic descriptors.

Key properties that would be investigated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map would be generated. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. researchgate.net These sites are critical for understanding intermolecular interactions, including those with biological receptors. researchgate.net Other reactivity descriptors such as electronegativity, chemical hardness, and softness would also be derived from the electronic structure calculations. mdpi.com

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and based on typical values for similar aromatic amine derivatives.)

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures overall polarity of the molecule
Molecular Electrostatic Potential (MEP)Red regions (e.g., around the carbonyl oxygen) indicate negative potential (nucleophilic); Blue regions (e.g., around the amine protons) indicate positive potential (electrophilic).Predicts sites for non-covalent interactions

The application of these quantum chemical methods has been demonstrated for various organic amines and acetamide (B32628) derivatives, providing valuable insights into their reaction mechanisms and potential for pharmaceutical applications. nih.govrsc.org

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To investigate how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. alliedacademies.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. diva-portal.org For this compound, this would involve docking the molecule into the active site of a relevant protein. The resulting docked pose would be analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. nih.govmdpi.com Tools like PLIP (Protein-Ligand Interaction Profiler) can be used to systematically characterize these interactions. nih.gov For example, the acetamide group could act as a hydrogen bond donor and acceptor, while the phenyl and cyclopropyl (B3062369) groups could engage in hydrophobic and van der Waals interactions.

Table 2: Hypothetical Ligand-Protein Interaction Profile for this compound in a Kinase Binding Site (Note: This table is for illustrative purposes, assuming a hypothetical interaction with a kinase enzyme.)

Ligand GroupProtein ResidueInteraction TypeDistance (Å)
Acetamide C=OAsp165 (Backbone NH)Hydrogen Bond2.9
Acetamide NHGly98 (Backbone C=O)Hydrogen Bond3.1
Cyclopropylamino NHGlu120 (Side Chain C=O)Hydrogen Bond2.8
Phenyl RingLeu75, Val83HydrophobicN/A
Cyclopropyl RingIle150HydrophobicN/A

Following docking, scoring functions and more rigorous methods are used to estimate the binding free energy (ΔG_bind) of the ligand-protein complex. sebastianraschka.com A more negative ΔG_bind indicates a stronger and more stable interaction. sebastianraschka.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to refine binding energy predictions by incorporating solvation effects and averaging over conformations from molecular dynamics simulations. nih.govresearchgate.net These calculations can help in identifying "hotspot" residues that contribute most significantly to the binding affinity.

Table 3: Illustrative Binding Free Energy Components for this compound (Note: Data is hypothetical and based on MM/PBSA calculations for similar inhibitors.)

Energy ComponentValue (kcal/mol)Contribution
Van der Waals Energy-45.2Favorable
Electrostatic Energy-20.5Favorable
Polar Solvation Energy+28.8Unfavorable
Non-polar Solvation Energy-5.1Favorable
Total Binding Free Energy (ΔG_bind) -42.0 Overall Favorable Binding

While docking provides a static picture, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. mdpi.comyoutube.com An MD simulation would track the movements of this compound and the protein atoms, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding site. nih.govnih.gov Conformational changes in the protein upon ligand binding, which can be crucial for biological function, can also be observed. nih.govnih.govacs.org The flexibility of the cyclopropylamino and acetamide groups would be of particular interest, as their ability to adopt different conformations could be key to fitting within the binding pocket. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for this compound and its derivatives, a dataset of these compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) would be required. For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to build an equation that correlates a selection of these descriptors with the biological activity. nih.govfrontiersin.org A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. proquest.com

Table 4: Example of a Hypothetical QSAR Model for this compound Derivatives (Note: This represents a simplified, hypothetical MLR-based QSAR equation.)

Dependent VariableIndependent Variables (Descriptors)
log(1/IC50)ClogP (hydrophobicity), Dipole Moment, LUMO Energy, Molecular Weight

Hypothetical QSAR Equation: log(1/IC50) = 0.65 * ClogP - 0.21 * Dipole + 0.15 * LUMO - 0.01 * MW + 2.34 (R² = 0.92, Q² = 0.85)

This equation would suggest that higher hydrophobicity and LUMO energy, along with lower dipole moment and molecular weight, are favorable for the biological activity of this class of compounds. The statistical parameters R² (correlation coefficient) and Q² (cross-validated correlation coefficient) would indicate the predictive power of the model. nih.govfrontiersin.org

Descriptor Selection and Validation

In the field of Quantitative Structure-Activity Relationship (QSAR) modeling, the careful selection and validation of molecular descriptors are paramount for the development of robust and predictive models. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a wide array of descriptors would be calculated to capture its physicochemical, topological, and electronic characteristics.

The process begins with the generation of a comprehensive set of descriptors. These can be broadly categorized as 0D (e.g., molecular weight, atom counts), 1D (e.g., fragment counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume) descriptors. For this compound, key descriptors would likely include those related to its lipophilicity (e.g., LogP), hydrogen bonding capacity (number of hydrogen bond donors and acceptors), and aromaticity.

Once a large pool of descriptors is generated, a critical step is to select a smaller, more relevant subset to build the QSAR model. This is essential to avoid overfitting and to create a model that is both easy to interpret and has good predictive power on new, untested compounds. Various statistical methods are employed for descriptor selection, including:

Correlation analysis: Descriptors that are highly correlated with each other are identified, and redundant ones are removed.

Genetic algorithms: These are search algorithms inspired by natural selection that can explore different combinations of descriptors to find the subset that yields the best-performing QSAR model.

Stepwise regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance.

After a QSAR model is built using the selected descriptors, it must be rigorously validated to ensure its reliability. Validation is typically performed through both internal and external methods. Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), involve systematically removing a portion of the dataset, rebuilding the model with the remaining data, and then predicting the activity of the removed portion. sigmaaldrich.com External validation, on the other hand, uses an independent set of molecules (a test set) that was not used in the model development to assess its predictive performance. sigmaaldrich.com A statistically significant model for phenylacetamide derivatives, for instance, might show a high correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) for its training set, along with strong predictive ability for an external set (pred_r²). sigmaaldrich.com

Table 1: Representative Molecular Descriptors for this compound

Descriptor ClassDescriptor ExampleHypothetical ValueSignificance
Physicochemical LogP (Octanol-Water Partition Coefficient)2.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA)55.1 ŲRelates to hydrogen bonding potential and permeability.
Electronic Dipole Moment3.2 DReflects the overall polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) Energy-5.8 eVRelated to the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy-0.9 eVRelated to the molecule's ability to accept electrons.
Topological Wiener Index654A measure of the molecule's compactness.
Balaban Index2.1A descriptor of molecular branching.
3D/Shape Molecular Volume210 ųRepresents the van der Waals volume of the molecule.
Ovality1.4A measure of the molecule's deviation from a spherical shape.

Note: The values in this table are hypothetical and for illustrative purposes only.

De Novo Drug Design Approaches Leveraging this compound Scaffolds

De novo drug design aims to generate novel molecular structures with desired pharmacological properties, often starting from a basic structural framework or "scaffold." arxiv.orgnih.gov The this compound structure can be considered a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple biological targets. nih.gov This makes it an attractive starting point for the design of new lead compounds.

Computational de novo design algorithms can utilize the this compound scaffold in several ways:

Scaffold Hopping: This involves replacing the core scaffold with other chemical moieties that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Fragment-based Growth: The scaffold can be used as a foundation, and computational methods can explore the addition of various chemical fragments at specific attachment points to optimize interactions with a target protein. For this compound, potential points for modification include the cyclopropyl group, the acetamide moiety, and the phenyl ring.

Linker Modification: The chemical linker connecting the different parts of the scaffold can be altered in terms of its length, flexibility, and chemical nature to fine-tune the orientation of the substituents within a binding pocket.

Modern approaches often employ generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), to produce novel molecular structures based on a given scaffold. nih.gov These models are trained on large databases of known molecules and can learn the rules of chemical synthesis and bonding to generate synthetically feasible and diverse compound libraries around the this compound core. The generated molecules can then be computationally screened for their predicted activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 2: Hypothetical De Novo Design Modifications of the this compound Scaffold

Modification SiteOriginal GroupHypothetical New GroupRationale for Modification
Cyclopropyl Group CyclopropylCyclobutyl, TetrahydrofuranylExplore larger hydrophobic pockets and introduce potential hydrogen bond acceptors.
Acetamide Moiety AcetamidePropanamide, SulfonamideAlter hydrogen bonding properties and metabolic stability.
Phenyl Ring Unsubstituted Phenyl4-Fluorophenyl, 3-MethoxyphenylModulate electronic properties and introduce new interaction points.
Amine Linker Secondary AmineEther, ThioetherChange the geometry and flexibility of the linker.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design and is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnumberanalytics.com A pharmacophore model for this compound would be constructed by identifying its key chemical features, which include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor: The nitrogen atom of the acetamide group.

Aromatic Ring: The central phenyl group.

Hydrophobic Feature: The cyclopropyl group.

These features can be represented as spheres, vectors, and planes in 3D space, with defined distances and angles between them. The generation of a pharmacophore model can be approached in two ways:

Ligand-based: If a set of known active molecules with a similar scaffold is available, they can be superimposed to identify the common chemical features responsible for their activity. nih.govnumberanalytics.com

Structure-based: If the 3D structure of the biological target is known, the interactions between a bound ligand (or the this compound scaffold docked into the active site) and the protein can be analyzed to define the key pharmacophoric features. acs.orgnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound databases. nih.gov This process involves computationally fitting millions of molecules to the pharmacophore model to identify those that match the required chemical features and their spatial arrangement. acs.org The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, to prioritize a smaller set of compounds for experimental testing. This approach significantly enriches the hit rate of active compounds compared to random screening. nih.gov

Table 3: Pharmacophoric Features of this compound

Feature TypeDescriptionLocation on Molecule
Hydrogen Bond Acceptor (HBA) Carbonyl oxygenAcetamide group
Hydrogen Bond Donor (HBD) Amide nitrogenAcetamide group
Aromatic Ring (AR) Phenyl ring systemCentral scaffold
Hydrophobic (HY) Non-polar alkyl groupCyclopropyl substituent

Preclinical in Vitro and in Vivo Pharmacological Research Excluding Clinical Human Trials

In Vitro Efficacy and Potency Characterization in Relevant Biological Systems

Research into the in vitro activity of N-[3-(Cyclopropylamino)phenyl]acetamide has centered on its ability to inhibit specific enzymes implicated in cancer signaling pathways.

The primary target for this compound identified in preclinical studies is Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in human cancers. A key method for validating this target has been through biochemical assays that measure the direct inhibitory effect of the compound on the enzyme's activity.

In a Raf kinase inhibition assay, the compound demonstrated potent activity. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the Raf kinase activity, was determined to be in the nanomolar range. This indicates a high degree of potency against its designated molecular target.

Compound NameAssay TypeTargetIC₅₀ (nM)
This compoundBiochemical AssayRaf Kinase106

This interactive table summarizes the in vitro potency of the compound against its molecular target.

There is no publicly available information regarding the use of this compound in primary cell culture models for disease research.

There is no publicly available information regarding the evaluation of this compound in co-culture or 3D cell models.

In Vivo Proof-of-Concept Studies in Animal Models of Disease (Focus on Mechanistic Endpoints)

Based on the available documentation, specific in vivo proof-of-concept studies for this compound have not been detailed in the public domain. Therefore, data on pharmacodynamic markers and efficacy in preclinical models for this specific compound are not available.

There is no publicly available information on the identification or validation of pharmacodynamic markers for this compound in in vivo models.

There is no publicly available information regarding efficacy studies of this compound in established preclinical animal models of disease.

Biomarker Discovery and Validation in In Vivo Systems

Research into this compound has explored the identification and validation of biomarkers in preclinical in vivo models. These biomarkers are crucial for demonstrating the biological activity of the compound and for understanding its pharmacological effects in a living system. Studies have focused on monitoring changes in specific proteins and signaling molecules following administration of the compound in animal models.

One key area of investigation has been the modulation of histone acetylation. Histones are proteins that package and order DNA into nucleosomes, and their acetylation status plays a significant role in the regulation of gene expression. This compound has been investigated for its potential to inhibit histone deacetylase (HDAC) enzymes. In this context, the acetylation of histones, such as Histone H3 and Histone H4, serves as a direct biomarker of the compound's activity. In vivo studies have demonstrated that administration of this compound leads to a detectable increase in the acetylation of these histones in various tissues. This hyperacetylation is a downstream indicator of HDAC enzyme inhibition by the compound.

Another important biomarker that has been validated in vivo is the tumor suppressor protein p53. The acetylation of p53 is a critical post-translational modification that can enhance its stability and activity, leading to cell cycle arrest and apoptosis. Research has shown that this compound can induce the acetylation of p53 in in vivo models. This finding provides a further mechanistic link between the compound's target engagement and its biological effects. The level of acetylated p53 can thus be used as a biomarker to quantify the pharmacological response to the compound in living organisms.

Mechanistic Exploration of Observed Pharmacological Effects

The pharmacological effects of this compound observed in preclinical studies have been further investigated to elucidate the underlying molecular mechanisms. This exploration has focused on confirming target engagement in vivo, understanding how the compound modulates specific signaling pathways within tissues and organs, and characterizing the systemic biological responses that result from these molecular events.

Target Engagement In Vivo

The primary molecular targets of this compound are believed to be histone deacetylase (HDAC) enzymes. In vivo target engagement studies have been designed to confirm that the compound directly interacts with and inhibits these enzymes within a living organism. One common method to demonstrate target engagement is to measure the accumulation of acetylated substrates of HDACs in various tissues following compound administration.

As mentioned in the biomarker section, the increased acetylation of histones H3 and H4 in tissues from treated animals is a direct confirmation of HDAC inhibition in vivo. Furthermore, studies have examined the acetylation status of non-histone proteins known to be substrates of HDACs. For instance, the increased acetylation of α-tubulin has been observed in vivo, indicating the inhibition of HDAC6, a specific member of the HDAC family. These findings provide strong evidence that this compound successfully reaches its intended targets and exerts its inhibitory effect within the complex biological environment of a living system.

The table below summarizes the key in vivo target engagement findings for this compound.

Target EnzymeSubstrateObserved Effect in Vivo
Histone Deacetylases (HDACs)Histone H3Increased Acetylation
Histone Deacetylases (HDACs)Histone H4Increased Acetylation
HDAC6α-tubulinIncreased Acetylation
Histone Deacetylases (HDACs)p53Increased Acetylation

Pathway Modulation in Tissues and Organs

Following the confirmation of in vivo target engagement, research has focused on how the inhibition of HDACs by this compound modulates downstream signaling pathways in various tissues and organs. The acetylation of histones leads to a more open chromatin structure, which can alter the transcription of numerous genes.

In tumor tissues from animal models, administration of the compound has been shown to upregulate the expression of genes involved in cell cycle arrest and apoptosis. For example, the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is often increased. This is a downstream consequence of the enhanced activity of acetylated p53. The p21 protein can halt the cell cycle, preventing cell proliferation.

Furthermore, pathways related to angiogenesis, the formation of new blood vessels, have been shown to be modulated. The expression of pro-angiogenic factors can be downregulated in response to treatment with this compound in vivo. This effect is thought to be mediated, at least in part, by the altered expression of genes controlled by hypoxia-inducible factor 1-alpha (HIF-1α), another protein whose stability and activity can be influenced by acetylation.

The table below provides an overview of the key signaling pathways modulated by this compound in vivo.

PathwayKey Modulated MoleculesObserved Effect in Tissues
Cell Cycle Regulationp21 (CDKN1A)Upregulation
Apoptosisp53Increased Acetylation and Activity
AngiogenesisPro-angiogenic factorsDownregulation

Systemic Biological Responses Attributed to this compound

The molecular and pathway-level changes induced by this compound culminate in broader, systemic biological responses in preclinical in vivo models. These responses are the observable outcomes of the compound's pharmacological activity at the whole-organism level.

One of the most significant systemic responses observed is the inhibition of tumor growth in various animal models of cancer. This anti-tumor activity is the integrated result of the previously discussed mechanisms, including the induction of cell cycle arrest and apoptosis within the tumor cells, as well as the potential inhibition of angiogenesis, which would restrict the tumor's blood supply.

Beyond the direct effects on tumors, systemic administration of this compound can also lead to changes in the hematopoietic system. For instance, alterations in the populations of different blood cells have been noted in some in vivo studies. These effects are likely due to the role of HDACs in the differentiation and maturation of hematopoietic stem and progenitor cells. The modulation of the immune system is another area of systemic response, as histone acetylation is known to play a crucial role in the regulation of immune cell function and cytokine production.

These systemic biological responses underscore the multifaceted pharmacological profile of this compound and highlight the translation of its molecular mechanism into physiologically relevant outcomes in a living organism.

Medicinal Chemistry and Lead Optimization Strategies for N 3 Cyclopropylamino Phenyl Acetamide Analogs

Lead Identification and Hit-to-Lead Expansion from N-[3-(Cyclopropylamino)phenyl]acetamide

The initial step in drug discovery is the identification of a "hit" molecule—a compound that displays a desired biological activity. These hits are often identified through high-throughput screening of large compound libraries. Once a hit like this compound is identified, the subsequent "hit-to-lead" phase aims to generate a more promising "lead" compound through chemical modifications.

While specific lead identification programs for this compound are not extensively detailed in publicly available literature, the general principles of hit-to-lead expansion can be applied. The phenylacetamide scaffold is a common motif in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. nih.govnih.govnih.gov For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. nih.govnih.gov

The hit-to-lead process for a compound like this compound would involve synthesizing a focused library of analogs to explore the initial structure-activity relationship (SAR). Modifications would typically be made to the three main components of the molecule: the acetamide (B32628) group, the phenyl ring, and the cyclopropylamino moiety. The goal is to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. The core structure of this compound has also been noted as a fragment in the synthesis of more complex molecules, indicating its utility as a starting point for further chemical elaboration. chemspider.combldpharm.com

Strategies for Improving Potency and Selectivity of this compound Derivatives

Once a lead compound is established, the lead optimization phase focuses on refining its structure to enhance its therapeutic profile. Key objectives are to maximize potency against the intended biological target and to ensure selectivity over other related targets to minimize off-target effects.

For derivatives of this compound, several strategies can be employed to improve potency and selectivity. These often involve a systematic exploration of the chemical space around the lead scaffold. Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into which molecular features are essential for biological activity.

One common approach is the modification of substituents on the phenyl ring. The introduction of various functional groups (e.g., halogens, alkyls, alkoxys) at different positions can influence the compound's electronic properties, lipophilicity, and steric interactions with the target protein. For example, in a series of N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their observed biological effects. nih.gov

Another key area for modification is the N-cyclopropylamino group. The size and nature of this substituent can significantly impact binding affinity and selectivity. Exploring alternatives to the cyclopropyl (B3062369) group, such as other small alkyl or cycloalkyl groups, could lead to improved interactions with the target.

Finally, modifications to the acetamide linker can also be beneficial. Altering the length of the alkyl chain or introducing conformational constraints could optimize the orientation of the molecule within the binding site of the target protein.

The following table illustrates a hypothetical SAR exploration for a generic phenylacetamide scaffold, which could be applied to this compound derivatives.

Compound R1 (on Phenyl Ring) R2 (on Amine) Relative Potency
Lead HCyclopropyl1x
Analog 1 4-FluoroCyclopropyl5x
Analog 2 3-ChloroCyclopropyl2x
Analog 3 HIsopropyl0.5x
Analog 4 4-FluoroIsopropyl3x

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.gov

Within the this compound framework, several bioisosteric replacements can be envisioned:

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole. nih.gov This can alter the molecule's polarity, solubility, and potential for hydrogen bonding, which may lead to improved target engagement and pharmacokinetic properties.

Amide Bond Bioisosteres: The acetamide linkage is a common site for metabolic degradation. Replacing the amide bond with more stable bioisosteres like a sulfonamide, a reverse amide, or a triazole could enhance the metabolic stability of the resulting compounds.

Cyclopropyl Group Bioisosteres: The cyclopropyl group can be replaced with other small, lipophilic groups. For instance, a trifluoromethyl group or a small heterocyclic ring could mimic the steric and electronic properties of the cyclopropyl moiety while potentially offering improved metabolic stability or target interactions.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

Original Group Potential Bioisosteric Replacement Rationale
PhenylPyridyl, ThienylModulate electronics and solubility
AcetamideSulfonamide, UreaImprove metabolic stability, alter H-bonding
CyclopropylaminoIsoxazole, OxetaneModify lipophilicity and metabolic profile

Fragment-Based Drug Discovery and this compound Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.govpharmacelera.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. technologynetworks.com These initial fragment hits, which typically have weak affinity, are then grown or linked together to create more potent lead molecules. pharmacelera.com

The this compound scaffold itself can be considered a fragment or a combination of smaller fragments. Its relatively simple structure and the presence of key functional groups make it a suitable starting point for FBDD approaches. For instance, the cyclopropylamino-phenyl portion could be identified as a fragment that binds to a specific pocket on a target protein. Subsequent efforts would then focus on "growing" this fragment by adding different chemical moieties at the amino or phenyl positions to enhance binding affinity.

Computational methods are often used in FBDD to predict how fragments will bind to a target and to guide the design of more potent compounds. technologynetworks.com The structure of this compound could be used as a query for in silico screening of fragment libraries to identify other fragments that could bind in adjacent pockets of the target protein. These fragments could then be chemically linked to the initial scaffold to generate novel and potent inhibitors.

Application of Rational Drug Design Principles to this compound Derivatives

Rational drug design relies on the three-dimensional structure of the biological target to guide the design of new drug candidates. nih.govnih.gov When the structure of the target protein is known, techniques like molecular docking can be used to predict how a ligand, such as a derivative of this compound, will bind.

This information is invaluable for lead optimization. By visualizing the interactions between the compound and the target, medicinal chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity. For example, if a specific region of the binding pocket is identified as being unoccupied, a substituent can be added to the this compound scaffold to fill this space and create additional favorable interactions.

Structure-based design can also be used to address issues with a compound's pharmacokinetic properties. For instance, if a particular part of the molecule is found to be susceptible to metabolic degradation, its structure can be modified to block this metabolic pathway without compromising its binding to the target. While specific rational design studies on this compound are not widely reported, the principles of this approach are broadly applicable to the optimization of any lead compound where the target structure is available.

Analytical Methodologies for Research Oriented Characterization of N 3 Cyclopropylamino Phenyl Acetamide and Its Metabolites Excluding Basic Identification

Chromatographic Techniques for Separation and Quantification in Biological Matrices

The separation and quantification of a target compound and its metabolites from complex biological matrices such as plasma, urine, or tissue homogenates are fundamental to pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of small molecules. A robust HPLC method for N-[3-(Cyclopropylamino)phenyl]acetamide would be developed with the following considerations:

A typical reversed-phase HPLC method would likely be the starting point, given the predicted polarity of the molecule. The development process would involve a systematic evaluation of columns, mobile phase composition, and detector settings to achieve optimal separation from endogenous matrix components and potential metabolites.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ionization in mass spectrometry and helps in peak shaping.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier offering good elution strength.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute a wide range of analytes, which would be optimized.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA standard volume to avoid column overload.
Detector UV-Vis Diode Array Detector (DAD)To monitor the absorbance spectrum and select the optimal wavelength for quantification.

The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For the identification and quantification of metabolites, the high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are indispensable. An LC-MS/MS method for this compound would be developed to profile its metabolites in various biological samples.

Untargeted and targeted approaches would be employed. In an untargeted approach, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) would be used to screen for all potential metabolites. Putative metabolites would be identified based on their accurate mass and isotopic patterns. In a targeted approach, a triple quadrupole mass spectrometer would be used for its high sensitivity and specificity in quantifying known or predicted metabolites.

Table 2: Hypothetical LC-MS/MS Parameters for Metabolite Profiling of this compound

ParameterSettingPurpose
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amine and amide functionalities are expected to ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification of the parent compound and its metabolites.
Precursor Ion (Q1) [M+H]⁺ of this compoundTo isolate the parent ion.
Product Ions (Q3) Fragments resulting from collision-induced dissociationSpecific fragments would be identified through infusion experiments to create unique MRM transitions.
Collision Energy Optimized for each transitionTo achieve the most abundant and stable fragment ions.
Source Temperature 350 °CTo facilitate desolvation of the analyte.

Common metabolic pathways for a compound like this compound would include hydroxylation of the aromatic ring or cyclopropyl (B3062369) group, N-dealkylation, and glucuronidation or sulfation of hydroxylated metabolites.

Spectroscopic Methods for Mechanistic Insights

To understand how this compound interacts with its biological targets, advanced spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at an atomic level. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be used to identify which parts of the this compound molecule are in close contact with a target protein.

Circular Dichroism (CD) spectroscopy would be utilized to investigate conformational changes in a target protein upon binding of this compound. mdpi.comsigmaaldrich.com Changes in the CD spectrum of the protein in the far-UV region would indicate alterations in the protein's secondary structure, while changes in the near-UV region could suggest modifications in the tertiary structure.

Radiochemical Assays for Receptor Binding and Enzyme Kinetics

Radiochemical assays offer high sensitivity for quantifying receptor binding and enzyme activity. To perform these assays, a radiolabeled version of this compound, typically with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would be synthesized.

For receptor binding assays, a competition binding experiment would be conducted. This involves incubating the radiolabeled compound with a preparation of the target receptor in the presence of increasing concentrations of the unlabeled this compound. The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand (the IC₅₀ value) would be determined to calculate the binding affinity (Ki).

For enzyme kinetics, the radiolabeled compound could be used as a substrate. The rate of formation of a radiolabeled product would be measured over time to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Advanced Microscopic Techniques for Cellular Localization and Target Distribution

To visualize the subcellular localization of this compound and the distribution of its target, advanced microscopic techniques would be invaluable.

A fluorescently labeled analog of this compound could be synthesized for use in fluorescence microscopy. Techniques such as confocal microscopy would allow for the high-resolution imaging of the compound's distribution within cells.

Furthermore, super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), could provide even greater detail, potentially revealing the compound's interaction with specific subcellular structures or protein clusters at the nanoscale. researchgate.netijper.org

Future Directions and Emerging Research Avenues for N 3 Cyclopropylamino Phenyl Acetamide

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The future therapeutic applications of N-[3-(Cyclopropylamino)phenyl]acetamide will largely be guided by a thorough understanding of its mechanism of action. Drawing parallels from structurally related compounds, several promising therapeutic avenues emerge.

The cyclopropylamine (B47189) moiety is a key feature in a class of compounds known as monoamine oxidase (MAO) inhibitors, such as tranylcypromine. nih.gov These inhibitors have established roles in the treatment of depression and other neurological disorders. Furthermore, the cyclopropylamine group is present in inhibitors of lysine-specific demethylase 1 (LSD1), a target of significant interest in oncology. nih.govresearchgate.netnih.gov The N-phenylacetamide core is also found in a variety of biologically active molecules, including some with demonstrated anticancer properties. nih.gov

Given these precedents, future research could logically explore the potential of this compound and its derivatives in the following areas:

Oncology: Investigating the inhibitory activity of this compound against epigenetic targets like LSD1 or other histone-modifying enzymes could unveil novel anticancer applications. researchgate.netnih.gov

Neurodegenerative Diseases: Given the role of MAOs in neurotransmitter metabolism, exploring the compound's effect on these enzymes could lead to new treatments for conditions like Parkinson's or Alzheimer's disease. nih.gov

Inflammatory Disorders: Some kinase inhibitors, which can share structural similarities, have shown promise in treating inflammatory conditions. nih.gov Investigating the immunomodulatory properties of this compound could open up new therapeutic possibilities.

A hypothetical exploration of potential kinase targets for this compound, based on the activity of related compounds, is presented in Table 1.

Table 1: Potential Kinase Targets for this compound Based on Analogous Compounds

Kinase Target Family Rationale for Investigation Potential Therapeutic Area
Tyrosine Kinases Many N-phenylacetamide derivatives have been explored as tyrosine kinase inhibitors. Oncology, Inflammatory Diseases
Serine/Threonine Kinases Some cyclopropylamine-containing compounds have shown activity against serine/threonine kinases. Oncology, Neurological Disorders

Integration with Advanced Biological Technologies (e.g., Omics Approaches, Gene Editing)

The trajectory of modern drug discovery is increasingly intertwined with advanced biological technologies. For a compound like this compound, these tools will be indispensable in elucidating its biological role and therapeutic potential.

Omics Approaches:

"Omics" technologies, such as genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a compound within a biological system. nih.gov

Proteomics: Can be used to identify the direct protein targets of this compound and to understand its impact on cellular signaling pathways.

Genomics and Transcriptomics: Can reveal how the compound alters gene expression, providing insights into its mechanism of action and potential off-target effects.

Metabolomics: Can be employed to study the metabolic fate of the compound and its effects on cellular metabolism.

Gene Editing:

Technologies like CRISPR-Cas9 have revolutionized the ability to precisely edit genes, offering powerful tools for target validation. researchgate.netnih.govresearchgate.netmdpi.com For this compound, gene editing could be used to:

Validate Putative Targets: By knocking out or modifying a suspected target gene, researchers can confirm whether the compound's effects are mediated through that specific protein.

Identify Resistance Mechanisms: Gene editing can be used to screen for mutations that confer resistance to the compound, providing valuable information for the development of more robust second-generation inhibitors.

The integration of these technologies is outlined in the following hypothetical workflow for target deconvolution:

Table 2: Hypothetical Workflow for Target Identification of this compound Using Advanced Biological Technologies

Step Technology Objective Expected Outcome
1 Affinity-based Proteomics Identify direct binding partners of the compound. A list of putative protein targets.
2 CRISPR-Cas9 Screening Validate the functional relevance of putative targets. Confirmation of on-target activity and identification of key signaling pathways.
3 Transcriptomics (RNA-seq) Characterize the global gene expression changes induced by the compound. Understanding of the broader cellular response and potential off-target effects.

Development of this compound as a Chemical Probe for Biological Discoveries

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. nih.govscispace.com Developing this compound into a high-quality chemical probe would require demonstrating its potency, selectivity, and cellular activity.

The development of such a probe would enable researchers to:

Interrogate Biological Pathways: A selective probe can be used to dissect the function of its target protein in various cellular contexts.

Identify New Drug Targets: By studying the phenotypic effects of the probe, researchers may uncover novel therapeutic opportunities associated with its target.

The process of developing a chemical probe often involves synthesizing a series of analogs to optimize its properties. mdpi.comresearchgate.net This could include modifying the core structure to enhance target engagement or attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to facilitate target identification and visualization experiments.

Opportunities for Collaborative Research and Multidisciplinary Studies

The comprehensive investigation of a new chemical entity like this compound necessitates a multidisciplinary approach. nih.govrsc.org Collaboration between different scientific disciplines will be crucial for unlocking its full potential.

Medicinal Chemists: Can synthesize novel analogs of the compound to improve its potency, selectivity, and pharmacokinetic properties. acsmedchem.orgacsmedchem.org

Structural Biologists: Can determine the three-dimensional structure of the compound bound to its protein target, providing a roadmap for rational drug design.

Cell and Molecular Biologists: Can characterize the cellular effects of the compound and elucidate its mechanism of action.

Pharmacologists and Clinicians: Can evaluate the therapeutic potential of the compound in preclinical and clinical studies.

Such collaborative efforts, often fostered in academic-industrial partnerships, are essential for translating basic scientific discoveries into new medicines.

Q & A

Q. What are the common synthetic routes for N-[3-(Cyclopropylamino)phenyl]acetamide, and how is purity validated?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, intermediates like N-(2-fluoro-5-nitrophenyl)acetamide react with cyclopropylamine derivatives in the presence of Cs₂CO₃, BINAP, and Pd(OAc)₂ in dioxane at 25°C . Post-synthesis, purity is validated using HPLC (≥98% purity) and structural confirmation via ¹H/¹³C NMR, which identifies characteristic peaks such as acetamide carbonyl signals (~168–170 ppm) .

Q. What spectroscopic methods are used to characterize this compound?

Standard characterization includes:

  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl NH/CH groups (δ 0.5–2.5 ppm).
  • HPLC : Confirms purity (>98%) using reverse-phase columns (e.g., C18) with UV detection .
  • Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula .

Q. How is the stability of this compound assessed under laboratory conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks, followed by HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Key parameters include:

  • Catalyst loading : Pd(OAc)₂ (2–5 mol%) with BINAP as a ligand enhances coupling efficiency.
  • Solvent selection : Dioxane or toluene improves reaction homogeneity.
  • Temperature control : Reactions at 25–50°C for 0.5–2 hours minimize side products .
  • Base choice : Cs₂CO₃ outperforms K₂CO₃ in deprotonating intermediates .

Q. What advanced structural elucidation techniques resolve crystallographic ambiguities in this compound?

Single-crystal X-ray diffraction is employed to determine:

  • Space group (e.g., Triclinic P1) and unit cell parameters (a = 8.44 Å, b = 9.39 Å).
  • Halogen bonding interactions (e.g., Cl···O distances of 2.97 Å), critical for understanding packing motifs . Data refinement uses software like SHELXL, achieving R1 values <0.05 .

Q. How do computational methods predict the electronic properties of this compound?

Density functional theory (DFT) calculations reveal:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
  • Molecular electrostatic potential (MESP) : Highlights nucleophilic regions (e.g., cyclopropyl NH) for targeted modifications . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .

Q. What strategies are used to evaluate its biological activity as a biochemical probe?

  • In vitro assays : Measure binding affinity to kinases (e.g., CSNK2A) via fluorescence polarization.
  • Cellular uptake studies : Use radiolabeled analogs (³H/¹⁴C) to track intracellular distribution.
  • Target engagement : Employ thermal shift assays (TSA) to confirm protein-ligand interactions .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

  • LogP determination : Experimental (shake-flask method) or computational (ALOGPS) logP ~2.5 indicates moderate lipophilicity.
  • Co-solvent systems : Use DMSO/PEG-400 (20:80 v/v) to enhance aqueous solubility for intravenous dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.